
3,5-Diethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diethoxyaniline is an organic compound with the molecular formula C10H15NO2. It is a derivative of aniline, where two ethoxy groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Diethoxyaniline can be synthesized through several methods. One common method involves the ethoxylation of 3,5-dichloroaniline. The reaction typically uses ethanol as the ethoxylating agent in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atoms with ethoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,5-dinitroaniline followed by ethoxylation. The hydrogenation step reduces the nitro groups to amino groups, and the subsequent ethoxylation introduces the ethoxy groups at the desired positions.
化学反応の分析
Types of Reactions
3,5-Diethoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3,5-diethoxybenzene.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while sulfonation can be achieved using fuming sulfuric acid.
Major Products Formed
Oxidation: 3,5-Diethoxyquinone
Reduction: 3,5-Diethoxybenzene
Substitution: 3,5-Diethoxy-4-nitroaniline (from nitration), 3,5-Diethoxy-4-sulfonic acid (from sulfonation)
科学的研究の応用
3,5-Diethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-Diethoxyaniline depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The ethoxy groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes.
類似化合物との比較
Similar Compounds
3,5-Dimethoxyaniline: Similar structure but with methoxy groups instead of ethoxy groups.
3,5-Dichloroaniline: Similar structure but with chlorine atoms instead of ethoxy groups.
3,5-Diethoxybenzene: Lacks the amino group present in 3,5-Diethoxyaniline.
Uniqueness
This compound is unique due to the presence of both ethoxy groups and an amino group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. The ethoxy groups also impart specific physicochemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain reactions.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
3,5-diethoxyaniline |
InChI |
InChI=1S/C10H15NO2/c1-3-12-9-5-8(11)6-10(7-9)13-4-2/h5-7H,3-4,11H2,1-2H3 |
InChIキー |
PJLOISRUGOULHR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B12112116.png)
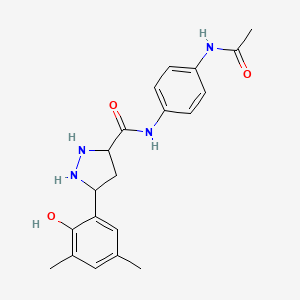
![6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B12112123.png)
![2-{[(4-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B12112125.png)
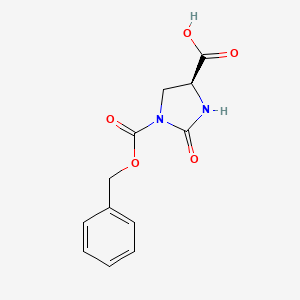
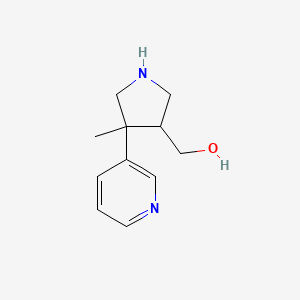

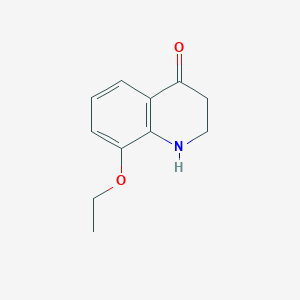


![(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12112175.png)
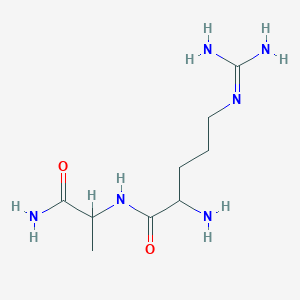
![4-{[2-(4-Chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B12112189.png)
![Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B12112203.png)
